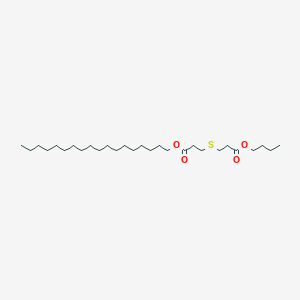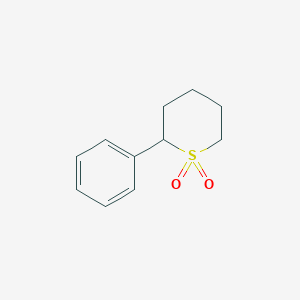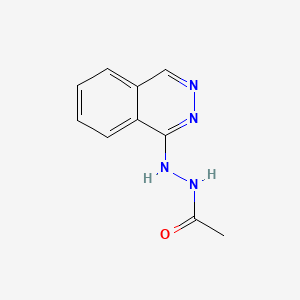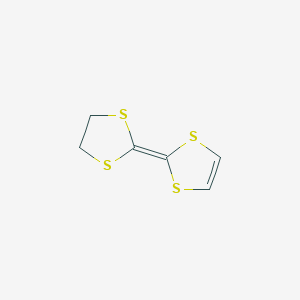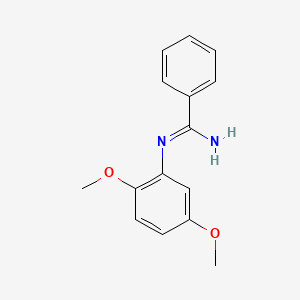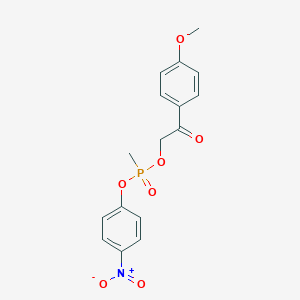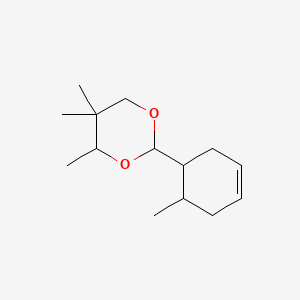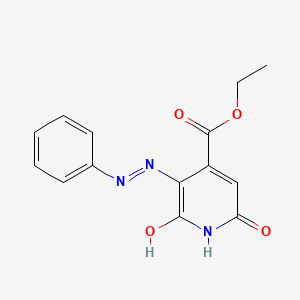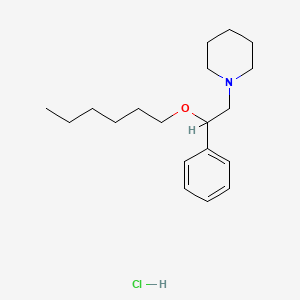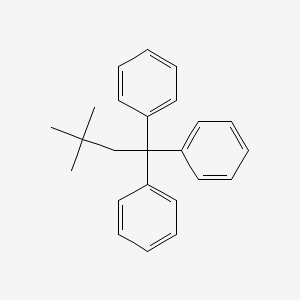
Benzene, 1,1',1''-(3,3-dimethylbutylidyne)tris-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris-: is an organic compound with the molecular formula C24H26 . This compound is characterized by a central 3,3-dimethylbutylidyne group bonded to three benzene rings. It is a derivative of benzene, which is a fundamental building block in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- typically involves the alkylation of benzene with a suitable precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with 3,3-dimethylbutylidyne chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- can undergo oxidation reactions, often leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives, often using hydrogen gas and a metal catalyst.
Substitution: Electrophilic aromatic substitution is a common reaction for this compound, where substituents on the benzene rings can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxygenated benzene derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of aromatic hydrocarbons on biological systems. It may also serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: While not directly used as a drug, derivatives of this compound may have potential applications in medicinal chemistry. Researchers may explore its derivatives for pharmacological activity.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- involves its interaction with molecular targets through its aromatic rings. The benzene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparación Con Compuestos Similares
- Benzene, 1,3-dimethyl-
- Benzene, 1,3-bis(1,1-dimethylethyl)-
- Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-
Comparison:
- Benzene, 1,3-dimethyl- has two methyl groups attached to the benzene ring, making it less bulky compared to Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris-.
- Benzene, 1,3-bis(1,1-dimethylethyl)- has two tert-butyl groups, which provide steric hindrance similar to the 3,3-dimethylbutylidyne group.
- Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl- has a tert-butyl group and two methyl groups, offering a different steric and electronic environment.
Uniqueness: Benzene, 1,1’,1’'-(3,3-dimethylbutylidyne)tris- is unique due to its three benzene rings connected by a central 3,3-dimethylbutylidyne group. This structure provides distinct steric and electronic properties, making it valuable in various chemical applications.
Propiedades
Número CAS |
24523-61-3 |
|---|---|
Fórmula molecular |
C24H26 |
Peso molecular |
314.5 g/mol |
Nombre IUPAC |
(3,3-dimethyl-1,1-diphenylbutyl)benzene |
InChI |
InChI=1S/C24H26/c1-23(2,3)19-24(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,19H2,1-3H3 |
Clave InChI |
PVTUEQUWPZQHNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


